Cas no 209252-16-4 (Fmoc-d-β-homophenylalanine)

Fmoc-d-β-ホモフェニルアラニンは、非天然型β-アミノ酸の一種であり、Fmoc(9-フルオレニルメトキシカルボニル)保護基を有するD-立体配置の誘導体です。ペプチド合成において重要な構成単位として利用され、主に固相ペプチド合成(SPPS)法で用いられます。β-ホモアミノ酸の特性により、従来のα-ペプチド鎖よりも高い代謝安定性と構造柔軟性を付与できる点が特徴です。特に医薬品開発や生物活性ペプチドの修飾において、立体選択的な分子設計が可能となります。Fmoc基の脱保護条件(塩基処理)への耐性も良好で、自動合成装置との親和性が高い利点があります。

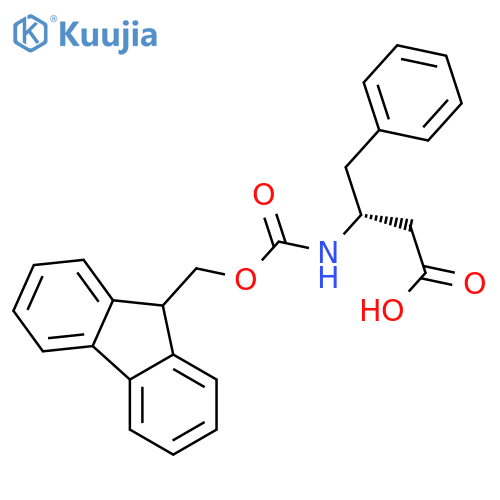

Fmoc-d-β-homophenylalanine structure

商品名:Fmoc-d-β-homophenylalanine

Fmoc-d-β-homophenylalanine 化学的及び物理的性質

名前と識別子

-

- Fmoc-D-beta-homophenylalanine

- (R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-phenylbutyric acid

- (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid

- (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid

- (R)-3-(Fmoc-amino)-4-phenylbutyric acid

- FMOC-(R)-3-AMINO-4-PHENYLPROPIONIC ACID

- Fmoc-D-β-HomoPhe-OH

- Fmoc-D-β-HoPhe-OH

- A-homophenylalanine

- A-Homophe-OH

- AmbotzFAA6600

- Fmoc-D-

- Fmoc-D-ß-homophenylalanine

- DTXSID60426702

- MFCD04117843

- AKOS015948793

- F14120

- Benzenebutanoic acid, beta-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (betaR)-

- EN300-637474

- AC-22088

- CS-0038390

- (r)-3-(fmoc-amino)-4-phenylbutanoic acid

- (S)-3-(Fmoc-amino)-4-phenylbutyric acid

- (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-phenylbutanoic acid

- SCHEMBL119383

- DS-7826

- Fmoc-D-beta-Homophe-OH

- 209252-16-4

- Fmoc-D-Phe-(C#CH2)OH

- (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoicacid

- Fmoc-D-beta-Homophe-OH, >=96%

- Fmoc-d-β-homophenylalanine

- (3R)-3-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}-4-PHENYLBUTANOIC ACID

-

- MDL: MFCD04117843

- インチ: 1S/C25H23NO4/c27-24(28)15-18(14-17-8-2-1-3-9-17)26-25(29)30-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23H,14-16H2,(H,26,29)(H,27,28)/t18-/m0/s1

- InChIKey: DQNUGHJJKNFCND-GOSISDBHSA-N

- ほほえんだ: O=C(O)C[C@H](NC(OCC1C2=CC=CC=C2C3=CC=CC=C31)=O)CC4=CC=CC=C4

計算された属性

- せいみつぶんしりょう: 401.16300

- どういたいしつりょう: 401.16270821g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 30

- 回転可能化学結合数: 9

- 複雑さ: 566

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.6

- トポロジー分子極性表面積: 75.6Ų

じっけんとくせい

- 密度みつど: 1.254

- ふってん: 633.2°Cat760mmHg

- フラッシュポイント: 336.8°C

- 屈折率: 1.624

- PSA: 75.63000

- LogP: 5.00200

Fmoc-d-β-homophenylalanine セキュリティ情報

- WGKドイツ:3

- 福カードFコード:10-21

- ちょぞうじょうけん:2-8°C

Fmoc-d-β-homophenylalanine 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

Fmoc-d-β-homophenylalanine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y0991412-5g |

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid |

209252-16-4 | 95% | 5g |

$400 | 2024-08-02 | |

| Enamine | EN300-637474-0.25g |

(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-phenylbutanoic acid |

209252-16-4 | 95% | 0.25g |

$53.0 | 2023-06-06 | |

| Chemenu | CM184665-10g |

Fmoc-D-beta-homophenylalanine |

209252-16-4 | 95%+ | 10g |

$*** | 2023-03-30 | |

| TRC | F604320-50mg |

Fmoc-d-β-homophenylalanine |

209252-16-4 | 50mg |

$133.00 | 2023-05-18 | ||

| Alichem | A019064225-10g |

Fmoc-D-beta-homophenylalanine |

209252-16-4 | 97% | 10g |

$570.32 | 2023-09-02 | |

| TRC | F604320-25mg |

Fmoc-d-β-homophenylalanine |

209252-16-4 | 25mg |

$81.00 | 2023-05-18 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-285605-100 mg |

Fmoc-(R)-3-amino-4-phenylbutyric acid, |

209252-16-4 | 100MG |

¥511.00 | 2023-07-11 | ||

| Enamine | EN300-637474-0.5g |

(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-phenylbutanoic acid |

209252-16-4 | 95% | 0.5g |

$91.0 | 2023-06-06 | |

| Enamine | EN300-637474-1.0g |

(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-phenylbutanoic acid |

209252-16-4 | 95% | 1g |

$142.0 | 2023-06-06 | |

| Enamine | EN300-637474-2.5g |

(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-phenylbutanoic acid |

209252-16-4 | 95% | 2.5g |

$277.0 | 2023-06-06 |

Fmoc-d-β-homophenylalanine 関連文献

-

Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

-

5. Book reviews

209252-16-4 (Fmoc-d-β-homophenylalanine) 関連製品

- 126631-93-4(N-Fmoc-8-Aminooctanoic acid)

- 88574-06-5(Fmoc-ε-Acp-OH)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:209252-16-4)Fmoc-d-β-homophenylalanine

清らかである:99%/99%

はかる:1g/5g

価格 ($):173.0/480.0